molecular formula C16H15N5O4 B2939651 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1019101-85-9

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2939651
CAS No.: 1019101-85-9
M. Wt: 341.327
InChI Key: LMDRKTMQOSXKML-UHFFFAOYSA-N
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Description

This compound (CAS 1013785-74-4) is a heterocyclic organic molecule featuring a 1,3,4-oxadiazole core linked to a 1,5-dimethylpyrazole moiety and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group. Its molecular formula is C₁₆H₁₅N₅O₄, with a molecular weight of 341.32 g/mol . The dimethylpyrazole group may influence solubility and target binding.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-9-7-10(20-21(9)2)15-18-19-16(25-15)17-14(22)13-8-23-11-5-3-4-6-12(11)24-13/h3-7,13H,8H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDRKTMQOSXKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Pyrazole moiety : Known for its role in various biological activities.
  • Oxadiazole ring : Enhances pharmacological properties and contributes to the compound's bioactivity.
  • Dihydrobenzo[b][1,4]dioxine structure : Imparts stability and may influence the compound's interaction with biological targets.
PropertyValue
Molecular FormulaC15H16N4O3
Molecular Weight284.31 g/mol
CAS NumberNot available
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Case Studies

  • In vitro studies : A study demonstrated that pyrazole derivatives showed significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • In vivo studies : Animal models treated with similar compounds exhibited reduced tumor growth rates compared to control groups. These findings suggest that the compound may influence tumor microenvironment interactions .

Antiviral Properties

Some derivatives of pyrazole and oxadiazole have shown antiviral activity against viral infections by inhibiting viral replication and enhancing immune responses. The specific mechanisms are still under investigation but may involve modulation of host cell pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole or oxadiazole rings can significantly impact their efficacy and selectivity against target cells.

Key Findings

  • Substitution patterns : Variations in substituents on the pyrazole ring have been correlated with increased potency against cancer cell lines.
  • Linker modifications : Altering the linker between the oxadiazole and benzo[dioxine] structures can enhance solubility and bioavailability, crucial for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:

Compound Name & CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Functional Implications
Target Compound C₁₆H₁₅N₅O₄ 341.32 1,3,4-Oxadiazole, dimethylpyrazole, dihydrobenzo[d][1,4]dioxine High metabolic stability due to oxadiazole; moderate lipophilicity for membrane permeability.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-... (1006335-39-2) C₂₂H₂₅N₇O₃ 435.48 Dihydroisoxazole, dual pyrazole rings, phenyl substituent Increased steric bulk may reduce solubility; dual pyrazoles could enhance target specificity.
N-(2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-... (1797259-86-9) C₂₂H₂₂N₄O₃ 390.40 Pyrazole with cyclopropyl and pyridinyl groups, ethyl linker Ethyl linker improves flexibility; pyridinyl group may enhance hydrogen bonding with targets.
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-... () C₂₁H₁₇N₅O₄S₂ 475.52 Thiazole, oxadiazole with thiophene, methyl group Thiophene introduces sulfur-based interactions; higher molecular weight may affect bioavailability.

Key Observations:

Oxadiazole vs. Isoxazole/Thiazole Cores : The target compound’s 1,3,4-oxadiazole ring (vs. dihydroisoxazole in or thiazole in ) provides distinct electronic properties. Oxadiazoles are more electron-deficient, favoring interactions with electron-rich biological targets like kinases .

Substituent Effects: The dimethylpyrazole group in the target compound (vs.

Linker Flexibility : The absence of an ethyl linker (cf. ) in the target compound reduces conformational freedom, possibly enhancing binding affinity through pre-organization.

Molecular Weight : The target compound’s lower molecular weight (341 vs. 435–475 g/mol in analogs) suggests favorable pharmacokinetics, including oral bioavailability .

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